
(1-Methoxycyclopentyl)methanethiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-Methoxycyclopentyl)methanethiol is a chemical compound with the molecular formula C7H14OS and a molecular weight of 146.25 g/mol . It is characterized by a cyclopentane ring substituted with a methoxy group and a methanethiol group. This compound is used in various scientific research applications due to its unique chemical properties.
Mecanismo De Acción
Target of Action
Methanethiol, a related compound, has been shown to interact with selenium-binding protein 1 (selenbp1), a methanethiol-oxidizing enzyme .
Mode of Action
Methanethiol, a related compound, is known to interact with its target, selenbp1, through oxidation . This interaction results in the degradation of methanethiol .
Biochemical Pathways
Methanethiol, a related compound, is known to be involved in sulfur metabolism . Dysregulation of sulfur metabolism can result in elevated levels of volatile sulfur compounds (VSCs) in body fluids, breath, and excretions of cancer patients .
Result of Action
Methanethiol, a related compound, has been proposed as a promising biomarker for non-invasive cancer diagnosis .
Action Environment
Environmental factors can influence the action, efficacy, and stability of (1-Methoxycyclopentyl)methanethiol. For instance, the presence of gut bacteria, which are a major exogenous source of exposure to methanethiol, can influence the action of methanethiol . Furthermore, environmental factors can affect the growth metabolism of methanotrophs, which are able to metabolize volatile organic sulfur compounds .
Análisis Bioquímico
Biochemical Properties
The specific biochemical properties of (1-Methoxycyclopentyl)methanethiol are not well-documented in the literature. It is known that thiol-containing compounds can participate in various biochemical reactions, often involving enzymes and proteins. For instance, methanethiol, a related compound, has been shown to be oxidized by methanethiol oxidase .
Cellular Effects
Methanethiol, a related compound, has been shown to induce potent cytotoxicity and cell membrane permeability in human bronchial epithelial cells .
Molecular Mechanism
Methanethiol, a related compound, has been shown to induce intracellular reactive oxygen species and activate the tumor necrosis factor signaling pathway, leading to a decline in mitochondrial membrane potential and cell necrosis .
Metabolic Pathways
Methanethiol, a related compound, has been shown to be involved in sulfur metabolism .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1-Methoxycyclopentyl)methanethiol typically involves the reaction of cyclopentylmethanol with methanesulfonyl chloride to form the corresponding mesylate. This intermediate is then treated with sodium methoxide to introduce the methoxy group, followed by thiolation using sodium hydrosulfide to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale adaptation of the laboratory synthesis methods, with optimization for yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
(1-Methoxycyclopentyl)methanethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Corresponding alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(1-Methoxycyclopentyl)methanethiol is utilized in several scientific research fields, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Industry: Used in the development of new materials and chemical processes.
Comparación Con Compuestos Similares
Similar Compounds
Cyclopentylmethanethiol: Lacks the methoxy group, resulting in different chemical properties.
(1-Methoxycyclopentyl)methanol: Lacks the thiol group, affecting its reactivity and applications.
Methoxycyclopentane: Lacks both the methanethiol and methanol groups, making it less reactive.
Propiedades
IUPAC Name |
(1-methoxycyclopentyl)methanethiol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14OS/c1-8-7(6-9)4-2-3-5-7/h9H,2-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKKHGMUXYSGXKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCCC1)CS |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
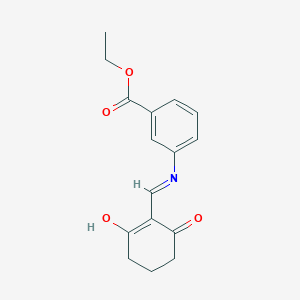
![N-{[1-(morpholin-4-yl)cyclobutyl]methyl}-2H-1,3-benzodioxole-5-carboxamide](/img/structure/B2794687.png)
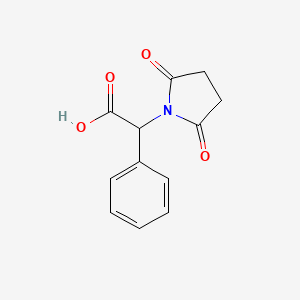
![(Z)-N-(3-allyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)-3,4,5-trimethoxybenzamide](/img/structure/B2794692.png)
![2-{[(4-fluorophenyl)sulfonyl]anilino}-N-(4-methoxyphenyl)acetamide](/img/structure/B2794694.png)
![2-(4-(4-methoxyphenyl)-6-oxopyrimidin-1(6H)-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide](/img/structure/B2794698.png)
![1-(4-ethylphenyl)-5-({3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2794700.png)
![3,5-Dinitrobenzoic acid; [(4-cyanophenyl)sulfanyl]methanimidamide](/img/structure/B2794701.png)
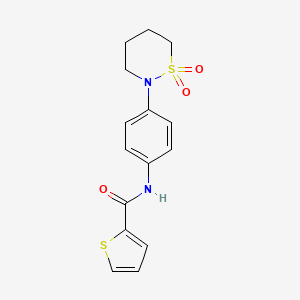
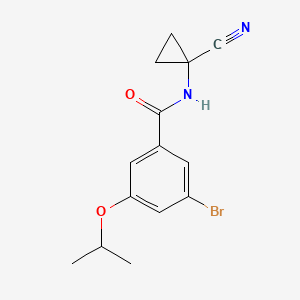

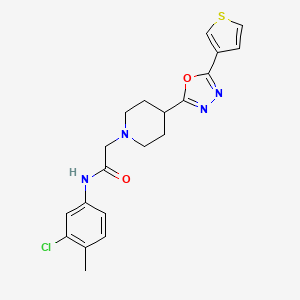
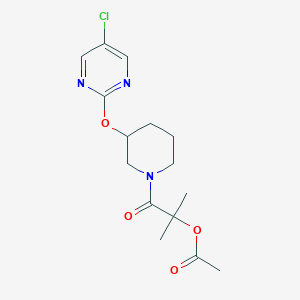
![Tert-butyl 6-oxo-2-azaspiro[3.4]octane-2-carboxylate](/img/new.no-structure.jpg)
